
3-Octylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Octylpiperidine is an organic compound with the molecular formula C13H27N. It is a derivative of piperidine, a six-membered heterocyclic amine. The compound is characterized by the presence of an octyl group attached to the third carbon of the piperidine ring. This structural modification imparts unique chemical and physical properties to this compound, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Octylpiperidine typically involves the alkylation of piperidine with an octyl halide. One common method is the reaction of piperidine with 1-bromooctane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as distillation and chromatography are often employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions: 3-Octylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted piperidines.
Aplicaciones Científicas De Investigación
3-Octylpiperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological systems and as a precursor for biologically active molecules.
Medicine: Research into potential therapeutic applications, including its use as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Octylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The octyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and delivery. The compound can modulate various biochemical pathways, influencing cellular processes and physiological responses.
Comparación Con Compuestos Similares
Piperidine: The parent compound, widely used in organic synthesis and pharmaceuticals.
N-Octylpiperidine: Similar structure but with the octyl group attached to the nitrogen atom.
3-Methylpiperidine: A smaller alkyl group attached to the third carbon, leading to different chemical properties.
Uniqueness: 3-Octylpiperidine’s unique structure, with the octyl group on the third carbon, imparts distinct chemical reactivity and biological activity. Its enhanced lipophilicity and ability to undergo various chemical transformations make it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C13H27N |
|---|---|
Peso molecular |
197.36 g/mol |
Nombre IUPAC |
3-octylpiperidine |
InChI |
InChI=1S/C13H27N/c1-2-3-4-5-6-7-9-13-10-8-11-14-12-13/h13-14H,2-12H2,1H3 |
Clave InChI |
GMVJREBNSYEDGA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1CCCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



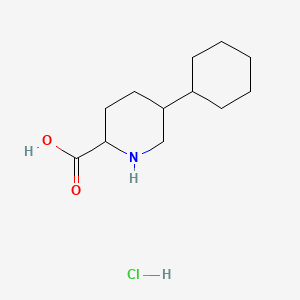

![rac-(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid](/img/structure/B13538819.png)
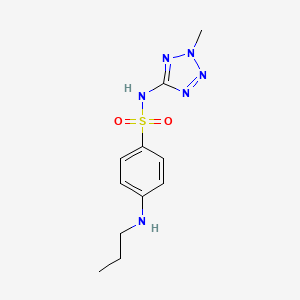
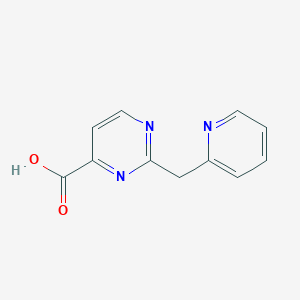

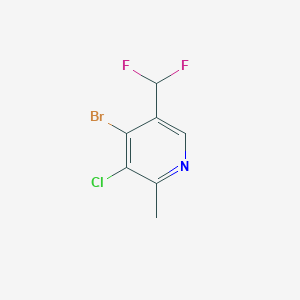
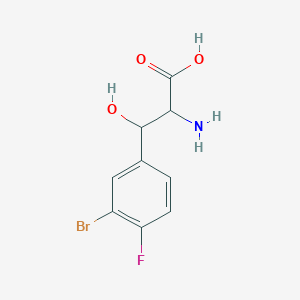
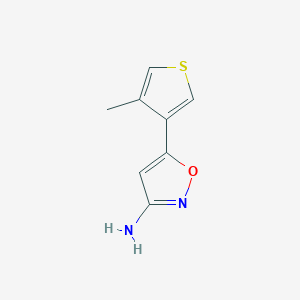
![3-[(3-Bromophenyl)methyl]oxolane-3-carboxylic acid](/img/structure/B13538865.png)
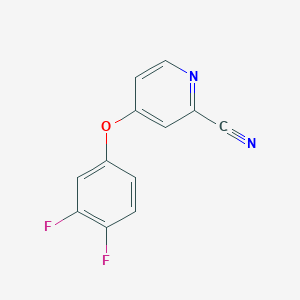
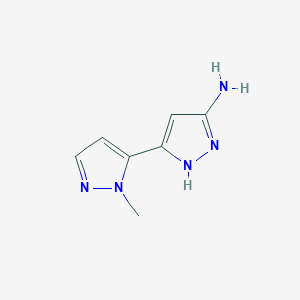
![2-{5-[(dimethylamino)methyl]-1H-imidazol-1-yl}ethan-1-aminehydrochloride](/img/structure/B13538879.png)
